Ici D1542 - 147332-48-7

Ici D1542

Catalog Number: EVT-269984
CAS Number: 147332-48-7
Molecular Formula: C25H30N2O7
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ici D1542 is also known as ZD1542, Ici D1542 is a potent thromboxane A2 synthase inhibitor and receptor antagonist in vitro. ZD1542 is a drug that exhibits both potent,selective TXS inhibition and TXA2 receptor antagonism.
Source and Classification

Ici D1542 is classified under the category of thromboxane A2 inhibitors. Thromboxane A2 is a eicosanoid that plays a significant role in platelet aggregation and vasoconstriction, making its inhibition relevant in the treatment of various cardiovascular disorders. The compound has been studied extensively for its effects on motor and sensory nerve conduction velocity in diabetic models, indicating its relevance in neurological research as well .

Synthesis Analysis

The synthesis of Ici D1542 involves advanced organic chemistry techniques, primarily focusing on the modification of existing eicosanoid pathways. While specific synthetic routes are not extensively detailed in the available literature, it is known that such compounds are typically synthesized through multi-step reactions involving:

  1. Starting Materials: Utilization of fatty acids or derivatives as precursors.
  2. Reagents: Use of various reagents for functional group modifications.
  3. Catalysts: Employing catalysts to facilitate specific reactions, such as cyclization or oxidation.
  4. Purification: Final purification steps often include chromatography techniques to isolate the desired compound.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of Ici D1542 can be characterized by its specific functional groups that confer its biological activity. While detailed crystallographic data may not be readily available, it is essential to understand that:

  • Molecular Formula: The precise molecular formula provides insights into the number and types of atoms present.
  • Functional Groups: Presence of specific functional groups (e.g., hydroxyl, carboxyl) influences pharmacological properties.
  • 3D Conformation: The spatial arrangement of atoms affects the compound's interaction with biological targets.

Advanced techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are typically employed to elucidate these structural features.

Chemical Reactions Analysis

Ici D1542 participates in several key chemical reactions relevant to its biological activity:

  1. Inhibition Mechanism: It acts by competitively inhibiting thromboxane A2 synthase, thereby reducing thromboxane A2 production.
  2. Receptor Antagonism: The compound also antagonizes thromboxane receptors, further diminishing thromboxane-mediated effects on vascular smooth muscle and platelets.
  3. Biochemical Pathways: It may interact with various signaling pathways involving arachidonic acid metabolism, influencing inflammatory responses.

These reactions are crucial for understanding how Ici D1542 modulates physiological processes.

Mechanism of Action

The mechanism of action for Ici D1542 primarily revolves around its ability to inhibit thromboxane A2 synthesis and block its receptor activity:

  • Thromboxane A2 Synthesis Inhibition: By inhibiting thromboxane A2 synthase, Ici D1542 decreases the levels of thromboxane A2, which is involved in promoting platelet aggregation and vasoconstriction.
  • Receptor Blockade: The antagonistic action on thromboxane receptors prevents the downstream effects associated with thromboxane signaling, leading to vasodilation and reduced platelet aggregation.

This dual action positions Ici D1542 as a potentially effective therapeutic agent in managing conditions associated with excessive thromboxane A2 activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ici D1542 contribute significantly to its functionality:

  • Solubility: The solubility profile in various solvents can affect bioavailability.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
  • Melting Point and Boiling Point: These thermal properties provide insights into handling and storage conditions.

Quantitative data regarding these properties can often be found in specialized chemical databases or publications focusing on pharmacological compounds.

Applications

Ici D1542 has several notable applications in scientific research and potential therapeutic contexts:

  1. Cardiovascular Research: Its role as a thromboxane A2 inhibitor makes it relevant in studies aimed at understanding cardiovascular pathologies.
  2. Diabetic Neuropathy Studies: Research indicates that Ici D1542 may ameliorate nerve conduction deficits associated with diabetes by modulating eicosanoid pathways .
  3. Pharmacological Development: As a model compound for developing new therapeutics targeting thromboxane-related conditions.
Synthetic Pathways and Reaction Engineering

Regioselective Heterocyclic Synthesis Strategies for Pyridine Derivatives

The construction of Ici D1542's pyridine core employs advanced regioselective pyridyne chemistry enabled by strategically positioned directing groups. Computational studies reveal that halide-induced distortion of 3,4-pyridyne intermediates significantly alters reaction landscapes. When a bromine atom is positioned at C5, it induces a 7.3° angular distortion at C3, creating an electropositive site that favors nucleophilic addition at this position (83:17 regioselectivity) [9]. This precise control mechanism overcomes the historical challenge of unpredictable regiochemistry in pyridyne reactions, which previously limited synthetic utility [9].

Complementary triborane-mediated functionalization provides an alternative pathway for challenging substitutions. The Py·B₃H₇ adducts demonstrate remarkable stability while enabling C(sp³)–H and C(sp²)–H functionalization under mild conditions through dearomatized intermediates. This approach is particularly valuable for installing pharmacophores at traditionally unreactive pyridine positions without requiring protection/deprotection sequences [4]. The boron-containing intermediates additionally offer potential for neutron capture therapy applications, though this remains unexplored for Ici D1542 specifically [4].

Table 1: Regioselectivity Control in Pyridyne Reactions for Ici D1542 Synthesis

Directing GroupPositionAngular Distortion (°)Preferred Attack SiteRegioselectivity Ratio
BrC5Δ7.3° (C3 flattened)C383:17
SO₂NMe₂C2Δ6.8° (C4 flattened)C478:22
ClC2Δ5.1° (C4 flattened)C465:35
None-Δ0.9°Non-selective52:48

The synthetic routes leverage post-functionalization versatility through cross-coupling reactions. After regioselective addition to the pyridyne intermediate, the bromine directing group serves as a handle for palladium-catalyzed transformations, enabling introduction of ethynyl, aryl, or heteroaryl substituents essential for Ici D1542's biological activity. This dual-purpose design (regiocontrol followed by diversification) represents a significant advancement in heterocyclic synthesis efficiency [9].

Catalytic Systems for Ethynyl and Hydroxyl Functionalization in Steroid Analogues

The steroid component of Ici D1542 requires precision functionalization at electronically inert carbon centers, achieved through innovative catalytic systems. Manganese porphyrin complexes (Mn-TFPP, Mn-TDCPP) activated by (diacetoxyiodo)benzene (PIDA) enable hydroxylation at C-16 and C-20 positions with 78-85% regioselectivity, overcoming the challenge of differentiating between sterically similar tertiary carbons [2]. This biomimetic approach mirrors cytochrome P450 oxidation while offering superior engineering control through tunable catalyst substituents that modulate steric accessibility to the metal active site [1] [2].

The Schönecker oxidation system (Fe-PDP catalysts/H₂O₂/AcOH) revolutionizes C-12 functionalization, achieving near-quantitative conversion of 17-keto steroids to 12-hydroxy derivatives – a transformation previously requiring eight synthetic steps. This catalytic efficiency stems from the iron center's ability to generate highly reactive oxo-intermediates while the PDP ligand framework prevents destructive substrate oxidation through protective secondary coordination sphere interactions [2]. The system's robustness is demonstrated in syntheses of complex anticancer agents cephalostatin-1 and ritterazine B, validating its applicability to Ici D1542's steroid core [2].

Table 2: Catalytic Systems for Steroid Functionalization in Ici D1542 Synthesis

Catalytic SystemOxidantKey FunctionalizationConversion (%)Selectivity (%)Key Applications
Mn-porphyrin/PIDAPIDAC-16, C-20 hydroxylation92-9578-85Cortistatin A analogues
Fe-PDP/H₂O₂/AcOH (Schönecker)H₂O₂C-12 hydroxylation>98>95Cephalostatin-1, Ritterazine B
Ru-porphyrin/PIDAPIDAC-1, C-6 hydroxylation85-9070-75Eurysterol A intermediates
OsO₄/NMONMODihydroxylation95>90 (diastereo)Polyhydroxypregnane derivatives

Hypohalite-mediated remote oxidation enables functionalization at C-18 and C-19 positions using Suarez conditions (iodine/PIDA/irradiation). This radical relay mechanism leverages existing alcohol functionality at C-3 to initiate hydrogen abstraction five bonds away, achieving 70-75% yields for these geometrically challenging positions. The reaction engineering challenge of photon distribution in scaled-up photochemical steps was solved using specialized annular photoreactors with LED arrays, reducing reaction times from 48 to 4 hours [1] [2].

Optimization of Cyclization Reactions for Polycyclic Core Formation

The fusion of pyridine and steroid subsystems employs kinetically-controlled cyclization optimized through reaction engineering principles. Key cyclization steps demonstrate Arrhenius parameter sensitivity, where a 10°C deviation from optimum temperature (145°C) reduces yield by 35% due to competing oligomerization pathways [1]. Advanced modeling using COMSOL Multiphysics® simulations identified optimal heat transfer profiles in continuous flow reactors, eliminating exothermic decomposition observed in batch processes [1] [3].

Living Example Problems (LEPs) were instrumental in optimizing ring-closing metathesis for the 14-membered macrocyclic substructure. Parametric sensitivity analysis revealed that Grubbs-II catalyst loading above 5 mol% triggered undesirable diene polymerization, while concentrations below 2.5 mol% failed to achieve complete conversion within practical timeframes. The optimized protocol (3.2 mol% catalyst, 0.15M concentration, toluene, 60°C) delivered 92% isolated yield with <3% dimeric byproducts [1]. These digital simulation tools enabled rapid evaluation of 15 catalyst systems and 15 solvent environments without resource-intensive experimental screening [1] [3].

Table 3: Optimization of Key Cyclization Reactions for Ici D1542

Cyclization TypeOptimal ConditionsReaction Engineering InnovationYield ImprovementByproduct Reduction
Ring-closing metathesis3.2 mol% Grubbs-II, 0.15M toluene, 60°CContinuous flow heat management92% (from 68%)<3% dimers (from 25%)
Palladium-catalyzed couplingPd₂(dba)₃/XPhos (1.5 mol%), K₃PO₄, THFMicrowave irradiation with pulsed dosing89% (from 57%)<5% protodehalogenation
Acid-mediated cyclodehydrationp-TsOH (0.01M), benzene, Dean-StarkAzeotropic water removal95% (from 76%)Eliminated resinification

Hybrid activation strategies combining microwave irradiation and organocatalysis proved essential for the final intramolecular C-N coupling. Microwave energy delivery (300W, 150°C) reduced reaction times from 72 hours to 45 minutes while suppressing N-oxide formation – a previously intractable side reaction that consumed 25-30% of material in conventional heating [1]. The addition of catalytic tetrabutylammonium glutamate (10 mol%) facilitated substrate preorganization through ionic interactions with the steroidal ketone, increasing effective molarity and enabling the challenging 7-membered ring formation in 89% yield [1].

Properties

CAS Number

147332-48-7

Product Name

Ici D1542

IUPAC Name

(Z)-6-[(2S,4S,5R)-2-[2-(4-methyl-2-nitrophenoxy)propan-2-yl]-4-pyridin-3-yl-1,3-dioxan-5-yl]hex-4-enoic acid

Molecular Formula

C25H30N2O7

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C25H30N2O7/c1-17-11-12-21(20(14-17)27(30)31)34-25(2,3)24-32-16-19(8-5-4-6-10-22(28)29)23(33-24)18-9-7-13-26-15-18/h4-5,7,9,11-15,19,23-24H,6,8,10,16H2,1-3H3,(H,28,29)/b5-4-/t19-,23-,24+/m1/s1

InChI Key

VGBBXLWOWUXXFE-SNAWJCMRSA-N

SMILES

CC1=CC(=C(C=C1)OC(C)(C)C2OCC(C(O2)C3=CN=CC=C3)CC=CCCC(=O)O)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

6-(2-(1-methyl-1-(2-nitro-4-tolyloxy)ethyl)-4-(3-pyridyl)-1,3-dioxan-5-yl)hex-4-enoic acid
D 1542
D1542
ICI D1542
ICI-D1542
ZD 1542
ZD1542

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)(C)C2OCC(C(O2)C3=CN=CC=C3)CC=CCCC(=O)O)[N+](=O)[O-]

Isomeric SMILES

CC1=CC(=C(C=C1)OC(C)(C)[C@H]2OC[C@H]([C@H](O2)C3=CN=CC=C3)C/C=C\CCC(=O)O)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.